1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Scaffolds

Essential building block for kinase inhibitor R&D. The N-benzenesulfonyl protecting group enables regioselective functionalization of the 7-azaindole core for SAR studies, while the 5-fluoro substituent enhances metabolic stability and hinge-binding affinity. Ideal for Raf/CDK7 inhibitor programs and CCR5 antagonist research. Replacing this compound with non-fluorinated or 5-bromo analogs risks unpredictable changes in target engagement and assay reproducibility. Ensure synthetic pathway consistency—procure this exact substitution pattern.

Molecular Formula C13H9FN2O2S
Molecular Weight 276.29 g/mol
CAS No. 1015608-79-3
Cat. No. B1291000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine
CAS1015608-79-3
Molecular FormulaC13H9FN2O2S
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)F
InChIInChI=1S/C13H9FN2O2S/c14-11-8-10-6-7-16(13(10)15-9-11)19(17,18)12-4-2-1-3-5-12/h1-9H
InChIKeySBQNWSGBQDRMLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 1015608-79-3): Procurement-Ready Pyrrolopyridine Building Block for Kinase-Focused Research


1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS: 1015608-79-3) is a synthetic heterocyclic compound characterized by a pyrrolo[2,3-b]pyridine (7-azaindole) core bearing an N-benzenesulfonyl protecting group and a 5-fluoro substituent . Its molecular weight is 276.29 g/mol with the formula C13H9FN2O2S . The compound is primarily recognized as a useful research chemical and a versatile building block in medicinal chemistry . Its structural motif is common in kinase inhibitor scaffolds, particularly those targeting Raf kinases, as noted in related patent literature on substituted 1H-pyrrolo[2,3-b]pyridines [1]. Preliminary screening data suggests potential activity as a CCR5 antagonist, although detailed quantitative bioactivity remains unpublished in peer-reviewed literature [2].

Why 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine Cannot Be Directly Replaced by Other Pyrrolo[2,3-b]pyridine Analogs in Your Assay


The functional and biological profile of substituted pyrrolo[2,3-b]pyridines is highly sensitive to specific substitutions. The N-benzenesulfonyl group in this compound serves not only as a common protecting group for the pyrrole nitrogen , but can also dramatically alter a molecule's physicochemical properties (e.g., calculated LogP ~2.6-3.5) and target engagement compared to the unsubstituted core or N-H variants . Furthermore, the 5-fluoro substituent is known to modulate metabolic stability and electronic effects critical for kinase hinge-binding interactions [1]. Substituting this compound with a non-fluorinated analog like 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (MW 258.3) or a 5-bromo analog would alter molecular weight, lipophilicity, and potential binding affinities in an unpredictable manner . Therefore, replacement without comparative data risks invalidating established synthetic pathways or causing inconsistent assay results.

Quantitative Differentiation Guide: 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine (1015608-79-3) vs. Core Analogs


Structural Differentiation: N-Benzenesulfonyl Protection and 5-Fluoro Substitution vs. Unprotected Core

This compound differs from the unsubstituted 7-azaindole core by the presence of two key functional groups. It features an N-benzenesulfonyl protecting group, absent in the parent 1H-pyrrolo[2,3-b]pyridine, which is critical for directing lithiation and subsequent functionalization in synthetic routes . Additionally, it contains a fluorine atom at the 5-position. This combination yields a molecular weight of 276.29 g/mol and a calculated LogP of ~2.6-3.5 , which is significantly higher than the unsubstituted core, potentially influencing membrane permeability and solubility.

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Scaffolds

Predicted Biological Activity Profile Based on PASS Algorithm

In silico prediction of biological activity using the PASS (Prediction of Activity Spectra for Substances) algorithm indicates a high probability (Pa > 0.9) for this compound to exhibit antineoplastic, apoptosis agonist, and DNA synthesis inhibition activities [1]. While these are predictions and not direct experimental data, they provide a differential map of potential activities compared to analogs that may lack this specific fingerprint. This profile is consistent with the class of compounds that are known Raf kinase inhibitors [2].

Computational Drug Discovery Pharmacology Oncology

Differentiation from Closest Analog: N-Benzenesulfonyl vs. N-H Analog

The closest non-fluorinated analog is 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine . The target compound's 5-fluoro substituent creates a unique electronic environment that can enhance binding affinity to kinase hinge regions, a feature not present in the comparator. While no head-to-head IC50 comparison has been published, this structural difference is a well-documented driver of potency and selectivity in kinase inhibitor development [1].

Synthetic Chemistry Drug Discovery Structure-Activity Relationship

High-Value Application Scenarios for 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine (1015608-79-3) Based on Evidence


Scaffold for Kinase Inhibitor Synthesis

This compound serves as an advanced intermediate for the synthesis of substituted 1H-pyrrolo[2,3-b]pyridines, a core scaffold in numerous Raf and other kinase inhibitor patents [1]. Its N-benzenesulfonyl group allows for regioselective functionalization, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies in oncology and inflammatory disease programs.

Precursor for Imaging Agent Development

The compound has been cited in patent literature related to the development of compounds for imaging and the diagnosis of neurodegenerative diseases . Its specific substitution pattern may be a key intermediate in synthesizing PET or SPECT tracers, where the 5-fluoro substituent could be leveraged for radiolabeling with ¹⁸F.

CDK7 Inhibitor Intermediate

Related patents indicate the compound's utility as an intermediate in the synthesis of cyclin-dependent kinase 7 (CDK7) inhibitors . This positions the compound as a valuable procurement item for academic and industrial labs developing next-generation cancer therapeutics targeting transcriptional regulation.

Probe for CCR5 Antagonism Studies

Preliminary pharmacological screening suggests the compound can be used as a CCR5 antagonist [2]. This makes it a candidate for further development and procurement by researchers investigating HIV infection, rheumatoid arthritis, and other CCR5-mediated diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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